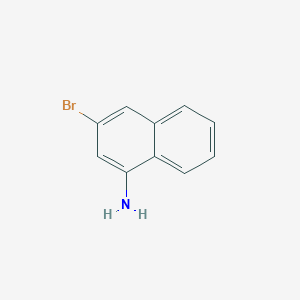
3-Bromonaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromonaphthalen-1-amine is a chemical compound with the molecular formula C10H8BrN . It is a derivative of ammonia in which one hydrogen atom is replaced by a hydrocarbon group . It is used in the synthesis of a variety of polymers .
Molecular Structure Analysis
The molecular structure of 3-Bromonaphthalen-1-amine consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with a bromine atom attached at the 3rd position and an amine group attached at the 1st position .
Chemical Reactions Analysis
Amines, including 3-Bromonaphthalen-1-amine, are known to act as weak organic bases . They can react with acids to form salts that are soluble in water . Additionally, amines can react with carbonyl compounds, forming a bond between the carbonyl carbon and the nitrogen atom of the amine .
Physical And Chemical Properties Analysis
3-Bromonaphthalen-1-amine is a powder with a melting point of 247-248 degrees Celsius . It has a molecular weight of 258.54 .
Aplicaciones Científicas De Investigación
- Application : 3-Bromonaphthalen-1-amine is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the chemical synthesis using 3-Bromonaphthalen-1-amine are not specified in the source .
- Application : 3-Bromonaphthalen-1-amine is used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one .
- Method : The process involves the use of transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine. The enzyme ATA-025 was found to be the best for this bioconversion .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22 ± 2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03 ± 1.01% with respect to the product formed after reaction .
- Application : 3-Bromonaphthalen-1-amine can be used to prepare a naphthalene-structured triamine monomer, such as N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine. This monomer can be used to synthesize hyperbranched and functionalized polyamides, polyimides, polyamideimides, and polyesterimides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the polymer synthesis using 3-Bromonaphthalen-1-amine are not specified in the source .
Field
Field
Field
- Application : 3-Bromonaphthalen-1-amine is an organic intermediate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of using 3-Bromonaphthalen-1-amine as an organic intermediate are not specified in the source .
- Application : 3-Bromonaphthalen-1-amine can be used to prepare a naphthalene-structured triamine monomer, such as N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the preparation of the triamine monomer using 3-Bromonaphthalen-1-amine are not specified in the source .
- Application : The triamine monomer prepared from 3-Bromonaphthalen-1-amine can be used to synthesize hyperbranched and functionalized polyamides, polyimides, polyamideimides, and polyesterimides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the polymer synthesis using the triamine monomer prepared from 3-Bromonaphthalen-1-amine are not specified in the source .
Field
Field
Preparation of Triamine Monomer
Field
- Application : 3-Bromonaphthalen-1-amine is an organic intermediate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of using 3-Bromonaphthalen-1-amine as an organic intermediate are not specified in the source .
- Application : 3-Bromonaphthalen-1-amine can be used to prepare a naphthalene-structured triamine monomer, such as N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the preparation of the triamine monomer using 3-Bromonaphthalen-1-amine are not specified in the source .
- Application : The triamine monomer prepared from 3-Bromonaphthalen-1-amine can be used to synthesize hyperbranched and functionalized polyamides, polyimides, polyamideimides, and polyesterimides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the polymer synthesis using the triamine monomer prepared from 3-Bromonaphthalen-1-amine are not specified in the source .
Field
Field
Field
Safety And Hazards
The safety information for 3-Bromonaphthalen-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-bromonaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWEJDBVITLRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569427 |
Source


|
| Record name | 3-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonaphthalen-1-amine | |
CAS RN |
90766-34-0 |
Source


|
| Record name | 3-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


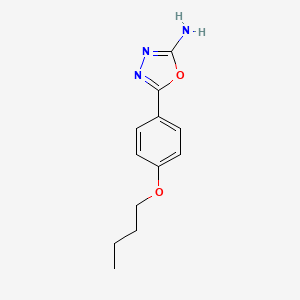
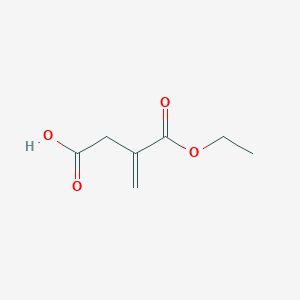
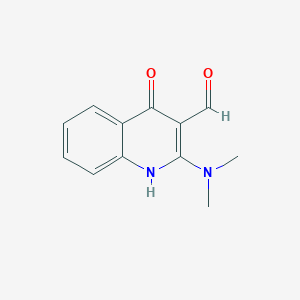
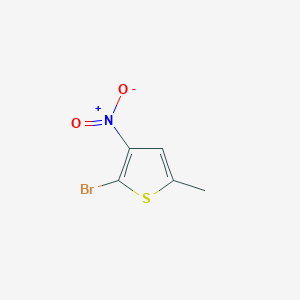

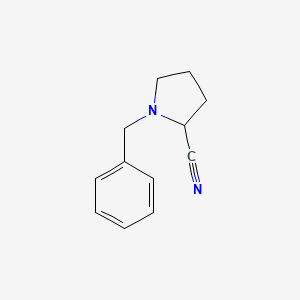
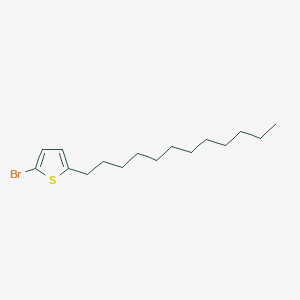
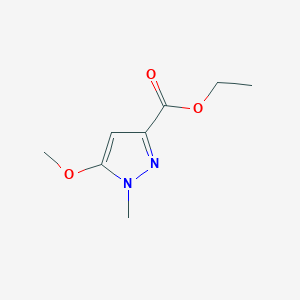
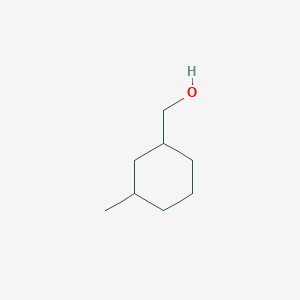
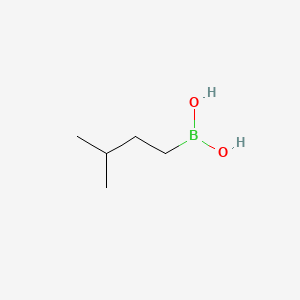
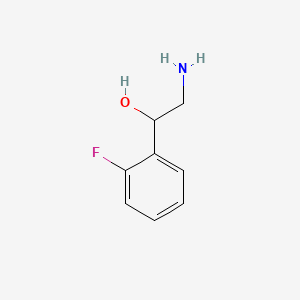
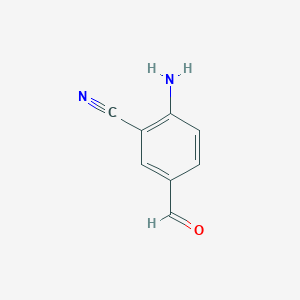
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)